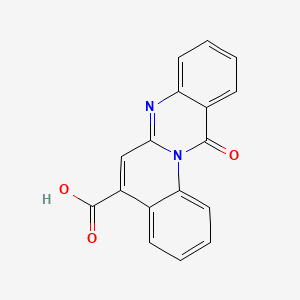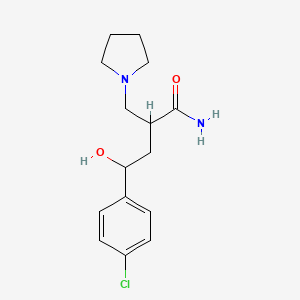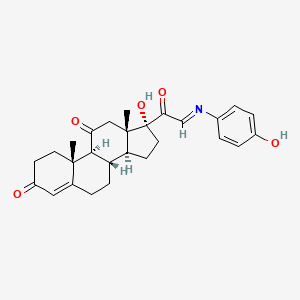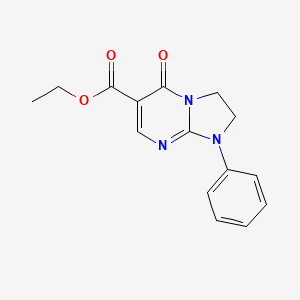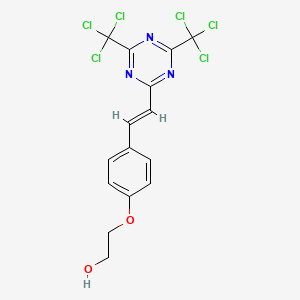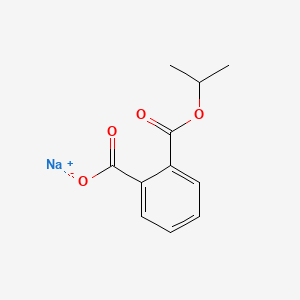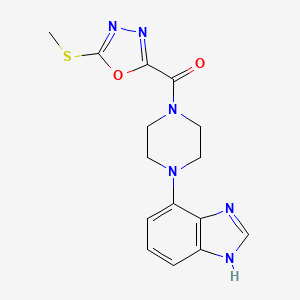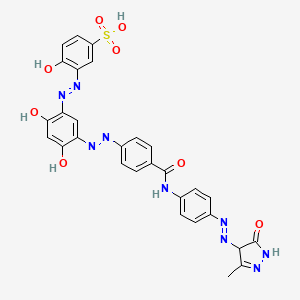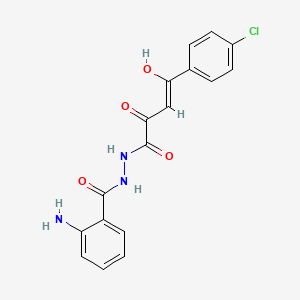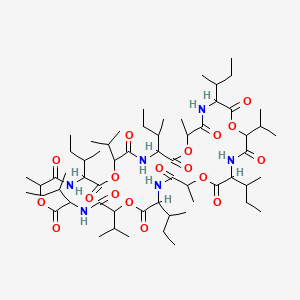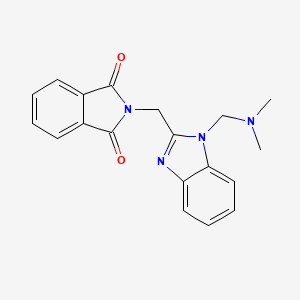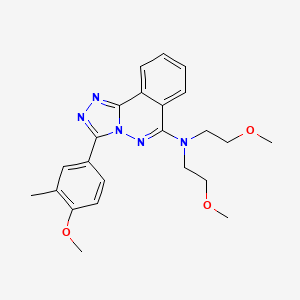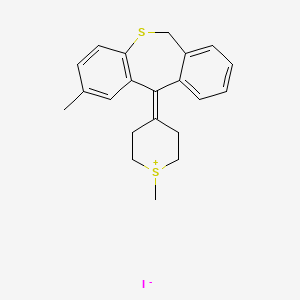
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide involves several steps. The starting material, 6,11-dihydrodibenzo[b,e]thiepin-11-one, is first synthesized through a series of reactions including cyclization and oxidation. This intermediate is then reacted with methyl iodide to introduce the methyl group. The final step involves the reaction with tetrahydrothiopyranium iodide under specific conditions to yield the desired compound .
Análisis De Reacciones Químicas
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and iodide groups. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives have been explored for their anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dengue virus helicase, thereby preventing viral replication. Additionally, it may interact with dopamine receptors, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
1-Methyl-4-(2-methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)tetrahydrothiopyranium iodide can be compared with other dibenzothiepin derivatives such as:
6,11-Dihydrodibenzo[b,e]thiepin-11-one: A precursor in the synthesis of the target compound.
Baloxavir Marboxil: Another dibenzothiepin derivative with antiviral properties.
Tiopinac: Known for its anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications
Propiedades
Número CAS |
116197-00-3 |
|---|---|
Fórmula molecular |
C21H23IS2 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-methyl-11-(1-methylthian-1-ium-4-ylidene)-6H-benzo[c][1]benzothiepine;iodide |
InChI |
InChI=1S/C21H23S2.HI/c1-15-7-8-20-19(13-15)21(16-9-11-23(2)12-10-16)18-6-4-3-5-17(18)14-22-20;/h3-8,13H,9-12,14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QSBCEKAOZFSECQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=C4CC[S+](CC4)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


